8-(4-Chlorophenylthio)adenine

描述

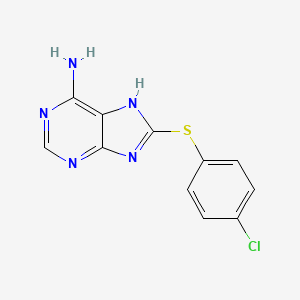

8-(4-Chlorophenylthio)adenine is a chemical compound that is an analogue of adenine. In this compound, the hydrogen atom at position 8 of the adenine nucleobase is replaced by a lipophilic 4-chlorophenylthio moiety. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Chlorophenylthio)adenine typically involves the substitution of the hydrogen atom at position 8 of adenine with a 4-chlorophenylthio group. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

化学反应分析

Types of Reactions: 8-(4-Chlorophenylthio)adenine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the 4-chlorophenylthio group to other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted adenine derivatives .

科学研究应用

8-(4-Chlorophenylthio)adenine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions.

Biology: The compound is employed in cellular studies to investigate the effects of adenine analogues on cell regulation processes.

Medicine: Research into its potential therapeutic applications, particularly in modulating cellular pathways and gene expression.

Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry

作用机制

The mechanism by which 8-(4-Chlorophenylthio)adenine exerts its effects involves its interaction with specific molecular targets and pathways. It has been shown to stimulate the expression of steroid hydroxylases and Cav3.2 calcium channels, leading to increased cortisol synthesis. This action is mediated through a cyclic adenosine monophosphate (cAMP)-independent mechanism, distinguishing it from other adenine analogues .

相似化合物的比较

8-(4-Chlorophenylthio)-cyclic adenosine monophosphate (8-CPT-cAMP): An analogue of cyclic adenosine monophosphate with similar lipophilic properties.

8-(4-Chlorophenylthio)-2’-O-methyl-cyclic adenosine monophosphate (8-CPT-2’-O-Me-cAMP): A specific activator of exchange protein activated by cyclic adenosine monophosphate (Epac).

Uniqueness: 8-(4-Chlorophenylthio)adenine is unique due to its ability to stimulate cortisol synthesis through a cAMP-independent pathway. This property sets it apart from other adenine analogues that typically act through cAMP-dependent mechanisms .

生物活性

8-(4-Chlorophenylthio)adenine (8-pCPT-Ade) is a synthetic derivative of adenine that exhibits significant biological activity, particularly in the modulation of cyclic nucleotide pathways. This compound is primarily studied for its interactions with adenosine receptors and its role as a potent inhibitor of phosphodiesterases, which are critical enzymes in cellular signaling.

Chemical Structure and Properties

8-pCPT-Ade is characterized by the presence of a chlorophenylthio group at the 8-position of the adenine molecule. This modification enhances its lipophilicity and membrane permeability, allowing it to effectively penetrate cellular membranes and exert its biological effects.

The primary mechanism of action of 8-pCPT-Ade involves its role as an analog of cyclic adenosine monophosphate (cAMP). It acts as a selective activator of protein kinase A (PKA) and has been shown to inhibit cyclic GMP-specific phosphodiesterase (PDE V), leading to increased levels of cAMP within cells . This elevation in cAMP can trigger various downstream signaling pathways, influencing cellular responses such as gene expression, cell proliferation, and differentiation.

Biological Effects

- Calcium Channel Modulation :

-

Gene Expression :

- The compound has been reported to upregulate the mRNA levels of CACNA1H, which encodes for the Cav3.2 channel. This effect was observed with both 8-pCPT-Ade and its metabolites, suggesting that 8-pCPT-Ade may act as a pro-drug that is metabolized into active forms that further enhance gene expression related to calcium signaling .

-

Phosphodiesterase Inhibition :

- As an inhibitor of PDE V, 8-pCPT-Ade increases intracellular cAMP levels, which can lead to various physiological effects such as vasodilation and enhanced neurotransmitter release. This property makes it a valuable compound in pharmacological research aimed at treating cardiovascular diseases and other conditions influenced by cAMP signaling .

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Calcium Channel Modulation | Enhanced Cav3.2 current | |

| Gene Expression | Upregulation of CACNA1H mRNA | |

| PDE V Inhibition | Increased intracellular cAMP levels |

Case Study: Calcium Signaling in Adrenal Chromaffin Cells

In a detailed study on rat adrenal chromaffin cells, researchers investigated the effects of prolonged exposure to 8-pCPT-Ade. The results indicated that treatment led to a significant increase in T-type calcium current density over time, highlighting the compound's potential role in modulating calcium-dependent processes within these cells .

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of 8-(4-Chlorophenylthio)adenine in modulating cAMP-dependent pathways?

- Answer : this compound is a metabolite of hydrolyzable cAMP analogs (e.g., 8CPT-cAMP) and acts as a downstream effector in cAMP signaling. It indirectly enhances bTREK-1 mRNA and K+ current expression in adrenocortical cells, likely through interactions with unidentified receptors or signaling intermediates. Researchers should validate its activity using cAMP-dependent kinase (PKA) inhibition assays and compare its effects with non-hydrolyzable cAMP analogs to confirm metabolite-specific pathways .

Q. How can researchers confirm the purity and stability of this compound in experimental setups?

- Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~282 nm, ε=16,000) to assess purity (>97%). Stability tests under varying pH and temperature conditions (e.g., 4°C vs. room temperature) are critical, as degradation products (e.g., 8-pCPT-Ade) may confound results. Include mass spectrometry (MS) for structural confirmation, especially when synthesizing derivatives .

Q. What are the recommended controls for studies using this compound as a cAMP analog metabolite?

- Answer : Include (1) a vehicle control (e.g., DMSO), (2) a non-hydrolyzable cAMP analog (e.g., 8CPT-2-OMe-cAMP) to distinguish direct cAMP effects from metabolite-driven responses, and (3) inhibitors of metabolic enzymes (e.g., phosphodiesterase inhibitors) to block conversion of parent compounds to this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when this compound exhibits cell type-specific effects on ion channel expression?

- Answer : Perform transcriptomic profiling (e.g., RNA-seq) to identify differentially expressed receptors or kinases in responsive vs. non-responsive cell lines. Combine this with siRNA knockdown of candidate targets (e.g., TREK-1 or PKA isoforms) to establish causality. Cross-validate findings using electrophysiological recordings (e.g., patch-clamp) to link mRNA changes to functional ion currents .

Q. What experimental strategies are effective for tracing the metabolic fate of this compound in vivo?

- Answer : Use isotopic labeling (e.g., ¹³C or ¹⁵N) of the adenine moiety to track metabolite distribution via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pair this with tissue-specific knockout models (e.g., hypoxanthine phosphoribosyltransferase-deficient mice) to identify enzymes responsible for its conversion .

Q. How should researchers optimize dose-response experiments for this compound in neuronal plasticity studies?

- Answer : Employ a logarithmic concentration range (e.g., 1 nM–100 μM) to capture EC50 values, accounting for its cell permeability and esterase-dependent activation (if using prodrugs like 8-pCPT-cGMP-AM). Include time-course analyses to differentiate acute vs. chronic effects on synaptic proteins (e.g., CREB phosphorylation) .

Q. What statistical approaches are recommended for analyzing contradictory results in TREK-1 upregulation studies using this compound?

- Answer : Apply multivariate ANOVA to account for variables such as cell confluency, passage number, and batch effects. Use meta-analysis tools to compare datasets across independent studies, focusing on effect size and heterogeneity. Validate findings with orthogonal methods (e.g., Western blot vs. qPCR for TREK-1 expression) .

Q. Methodological Notes

- Data Presentation : Include raw HPLC chromatograms and MS spectra in supplementary materials to verify compound integrity .

- Ethical Reporting : Disclose all metabolic byproducts (e.g., 8-pCPT-5'-AMP) in publications to avoid misinterpretation of parent compound effects .

- Reproducibility : Adhere to the "Experimental" section guidelines in 4th Year Chemistry Information Booklet for detailed synthesis and characterization protocols (e.g., NMR, microanalysis) .

属性

IUPAC Name |

8-(4-chlorophenyl)sulfanyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5S/c12-6-1-3-7(4-2-6)18-11-16-8-9(13)14-5-15-10(8)17-11/h1-5H,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRBNTRFUBHISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC3=NC=NC(=C3N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359141 | |

| Record name | 8-(4-Chlorophenylthio)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696574-61-5 | |

| Record name | 8-(4-Chlorophenylthio)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。